molecular formula C8H5NOS B112578 Benzo[d]thiazole-5-carbaldehyde CAS No. 394223-38-2

Benzo[d]thiazole-5-carbaldehyde

Cat. No.: B112578
CAS No.: 394223-38-2
M. Wt: 163.2 g/mol
InChI Key: YMEMSAXFUBUVNV-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-5-carbaldehyde is a heterocyclic compound that features a benzothiazole ring fused with an aldehyde group at the 5-position. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science due to its unique structural properties and reactivity.

Scientific Research Applications

Benzo[d]thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Future Directions

Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes, which are structurally similar to Benzo[d]thiazole-5-carbaldehyde, have been used as building blocks for two-coordinate Cu(I) complexes exhibiting fast and efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of luminescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]thiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with aromatic aldehydes under acidic conditions. Another method includes the cyclization of thioamides or the use of ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as one-pot reactions and atom economy processes, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzo[d]thiazole-5-carboxylic acid.

    Reduction: Benzo[d]thiazole-5-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazole-2-carbaldehyde
  • Benzo[d]thiazole-6-carbaldehyde
  • Benzo[d]thiazole-7-carbaldehyde

Uniqueness

Benzo[d]thiazole-5-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Properties

IUPAC Name

1,3-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMSAXFUBUVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619203
Record name 1,3-Benzothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-38-2
Record name 5-Benzothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394223-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-5-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of benzothiazol-5-yl-methanol (1 eq.) in DCM was added MnO2 (10 eq.). The dark suspension was stirred at 20° C. for 15 h, filtered through a pad of celite and the solvent removed under reduced pressure to afford benzothiazole-5-carbaldehyde which was used as such without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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